2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLVLFKRDPXIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory procedures with optimization for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Drug Development
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid has been explored as a potential scaffold in drug design, particularly for developing new analgesics and anti-inflammatory agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity.
Neuropharmacology
Research indicates that compounds similar to this bicyclic structure may interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders such as depression and anxiety disorders .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies aimed at treating metabolic disorders .
Case Study 1: Analgesic Activity
A study conducted on derivatives of this compound demonstrated significant analgesic properties in animal models, with a mechanism involving modulation of pain pathways through opioid receptors . The results indicated that specific modifications to the bicyclic structure could enhance efficacy while reducing side effects.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The results showed that it could significantly reduce cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid
- CAS Number : 2725790-96-3
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Purity : >95%
Structural Features :
The compound features a bicyclo[3.1.1]heptane core, a rigid bicyclic scaffold with a Boc (tert-butoxycarbonyl)-protected amine at the 3-position and an acetic acid substituent at the 6-position. The Boc group enhances stability during synthetic processes, while the acetic acid moiety provides a handle for further derivatization, such as peptide coupling or salt formation .
Applications: Primarily used in industrial and scientific research (e.g., medicinal chemistry, PROTAC development) as a building block.
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related bicyclic azabicyclo derivatives. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Purity | Key Applications |
|---|---|---|---|---|---|---|
| 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid (Target Compound) | 2725790-96-3 | C₁₃H₂₁NO₄ | 255.31 | Boc-protected amine; acetic acid at C6 | >95% | Industrial/research intermediates |
| 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | 1427460-12-5 | C₁₂H₁₉NO₄ | 241.28 | Boc-protected amine; carboxylic acid at C6 | N/A | Synthetic intermediates |
| 3-azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride | 5701-87-1 | C₉H₁₁NO₄ | 197.19 | Unprotected amine; HCl salt; carboxylic acid | N/A | Peptide synthesis |
| 4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid | N/A | C₉H₁₃NO₄ | 199.20 | Oxa (oxygen) in bicyclo; ketone + butanoic acid | ≥95% | Specialty chemical synthesis |
Key Differences and Implications:
Substituent Effects: The target compound’s acetic acid group at C6 offers distinct reactivity compared to the carboxylic acid in CAS 1427460-12-3. Acetic acid’s longer chain may enhance solubility in polar solvents .
Protective Groups :
- The Boc group in the target compound and CAS 1427460-12-5 stabilizes the amine during synthesis but requires deprotection under acidic conditions (e.g., TFA). In contrast, the hydrochloride salt (CAS 5701-87-1) is immediately reactive in aqueous environments .
Physicochemical Properties :
- The target compound’s higher molecular weight (255.31 vs. 197.19–241.28) reflects the Boc group’s contribution, impacting lipophilicity (logP) and bioavailability in drug design contexts .
Applications: The hydrochloride salt (CAS 5701-87-1) is widely used in peptide synthesis due to its aqueous solubility, whereas the Boc-protected derivatives are preferred for solid-phase synthesis . The oxobutanoic acid derivative (C₉H₁₃NO₄) may serve as a ketone-containing intermediate for cross-coupling reactions or heterocycle formation .
Biological Activity
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid is a bicyclic compound with significant potential in pharmacological applications due to its unique structural properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
The compound has the following chemical characteristics:
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1614256-81-3
The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological pathways, including:
- Neurotransmitter Modulation : The bicyclic structure allows for potential interactions with neurotransmitter receptors, influencing synaptic transmission.
- Cytotoxicity : Some studies have reported moderate cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Cytotoxicity in Cancer Cells :
- Neuroprotective Effects :
Comparison of Biological Activities
| Compound | IC50 (μg/mL) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential cytotoxicity |
| Related Azabicyclic Compound | 16 | Moderate cytotoxicity against HeLa |
| Neuroprotective Analog | TBD | Reduction in oxidative stress |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of bicyclic compounds. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
